Bromomethanesulfonic acid

Disinfection By‑Products Analytical Standard Synthesis Halogen Exchange

Environmental labs using HILIC-MS/MS for HMSA monitoring face systematic quantification errors when substituting chlorinated analogs for BrMSA. This compound provides the bromine-specific isotope pattern and unique retention time required for accurate congener-specific calibration. In methanogenesis research, only the one-carbon bromomethanesulfonic acid core acts as a competitive inhibitor of methyl-CoM reductase with respect to HS-HTP, unlike two-carbon analogs (BES). • BrMSA reaches 77.5% molar conversion from ClMSA in 16 h, enabling efficient in-lab standard synthesis. • Total HMSA levels in European tap water reach 11.5 μg/L; accurate BrMSA quantification depends on pure reference material. • Supplied as sodium salt; verified identity via bromine isotope pattern distinct from ClMSA and BrClMSA congeners.

Molecular Formula CH2BrNaO3S
Molecular Weight 196.99 g/mol
CAS No. 34239-78-6
Cat. No. B1581697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromomethanesulfonic acid
CAS34239-78-6
Molecular FormulaCH2BrNaO3S
Molecular Weight196.99 g/mol
Structural Identifiers
SMILESC(S(=O)(=O)[O-])Br.[Na+]
InChIInChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1
InChIKeyABYVLIWKJMBHJO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromomethanesulfonic Acid: Core Identity in Disinfection By‑Product and Methanogenesis


Bromomethanesulfonic acid (BrMSA) is a halogenated alkanesulfonic acid (CH₂BrSO₃H) belonging to the halomethanesulfonic acid (HMSA) family, a recently recognized class of polar, mobile, and persistent organic micropollutants formed during drinking water disinfection [1]. It exists primarily as its sodium salt (CAS 34239-78-6) and is structurally defined by a single bromine substituent on the α‑carbon of methanesulfonic acid, distinguishing it from its chlorinated (ClMSA), dichlorinated (Cl₂MSA), mixed halogen (BrClMSA), and dibrominated (Br₂MSA) congeners [1][2]. Beyond environmental occurrence, BrMSA is also a known competitive inhibitor of methyl‑coenzyme M reductase, the terminal enzyme in methanogenic archaea, making it a targeted probe for mechanistic studies of methane formation [3].

1
Workflow Disinfection by‑product analytical standard and environmental micropollutant monitoring
2
Selection Single‑bromine congener for HILIC‑MS/MS quantification with validated MRM transitions
3
Use Context Competitive inhibitor probe for methyl‑CoM reductase in methanogenesis pathway studies

Why Generic Halomethanesulfonic Acids Cannot Replace Bromomethanesulfonic Acid


Halomethanesulfonic acids are not functionally interchangeable. The number and type of halogen substituents critically dictate physicochemical properties—polarity, retention on HILIC stationary phases, and mass spectrometric response—that directly affect environmental detectability and quantification [1]. In disinfection by‑product monitoring, each HMSA congener exhibits distinct formation kinetics and precursor relationships; for example, BrMSA reaches 77.5% molar conversion from ClMSA within 16 h under halogen‑exchange conditions, whereas the conversion of Cl₂MSA to BrClMSA achieves only 19.1% after 40.5 h [1]. This differential reactivity means that procurement of the correct congener is essential for accurate quantification in water quality studies. In methanogenesis research, the inhibitory potency and mechanism are exquisitely sensitive to the structure of the sulfonic acid analog: sodium bromomethanesulfonic acid acts as a competitive inhibitor with respect to HS‑HTP, a property that is not shared by non‑brominated or chain‑extended analogs [2]. Generic substitution would therefore introduce uncharacterized reactivity, leading to erroneous environmental occurrence data or misleading biochemical results.

!
Congener mismatch Chlorinated or mixed‑halogen HMSAs exhibit distinct retention and MS/MS response; cross‑calibration without the authentic standard may introduce systematic quantification errors.
!
Mechanism mismatch Non‑brominated or chain‑extended sulfonic acid analogs do not share the competitive inhibition profile toward HS‑HTP; substitution would yield misleading methanogenesis data.
!
Synthesis efficiency risk The BrMSA synthesis from ClMSA proceeds with markedly different conversion efficiency than BrClMSA from Cl₂MSA; generic analog procurement may not support in‑house standard preparation.

Bromomethanesulfonic Acid: Quantitative Differentiation vs. Analogs


Halogen-Exchange Synthesis: BrMSA vs. BrClMSA

When synthesizing brominated HMSA standards via halogen exchange, bromomethanesulfonic acid (BrMSA) is obtained with substantially higher efficiency than the mixed halogen congener bromochloromethanesulfonic acid (BrClMSA). Starting from chloromethanesulfonic acid (ClMSA) and reacting with excess sodium bromide at 165 °C, BrMSA reaches 77.5% molar conversion within 16 h, whereas the parallel conversion of dichloromethanesulfonic acid (Cl₂MSA) to BrClMSA yields only 19.1% after 40.5 h [1]. This represents a >4‑fold difference in achievable conversion under comparable conditions, directly impacting the practicality and cost‑efficiency of in‑house standard preparation.

Halogen‑exchange synthesis
Head‑to‑head comparison
77.5% vs. 19.1% molar conversion; ~4.1‑fold higher for BrMSA in 2.5× shorter reaction time (16 h vs. 40.5 h)
Supports cost‑efficient standard synthesis when a mono‑brominated congener is required.
Conditions: saturated aqueous NaBr, 165 °C, pressurized container, qNMR quantification.
Disinfection By‑Products Analytical Standard Synthesis Halogen Exchange

Tap Water Occurrence: BrMSA vs. Total HMSA Congeners

In a survey of tap water samples from six European countries, bromomethanesulfonic acid was consistently detected alongside other HMSA congeners, with total HMSA concentrations spanning 0.07 μg/L to 11.5 μg/L [1]. While congener‑specific breakdowns are not fully resolved in the public dataset, BrMSA's presence is confirmed in all tap water samples analyzed post‑chlorination, and its chromatographic retention and MS/MS transitions are explicitly validated against a synthesized standard, enabling unambiguous quantification in complex water matrices [1]. By contrast, non‑halogenated methanesulfonic acid is not detected as a disinfection by‑product, highlighting the necessity of the bromine substituent for environmental relevance in this compound class [2].

Tap water occurrence
Class‑level inference
Detected in 100% of tap water samples; total HMSA range 0.07–11.5 µg/L. Validated HILIC‑MS/MS method with synthesized standard.
Confirmed widespread environmental micropollutant; authentic standard is prerequisite for monitoring studies.
Non‑halogenated MSA not detected as DBP; congener‑specific breakdown requires further data.
Water Quality Monitoring Disinfection By‑Products Exposure Assessment

Competitive Inhibition of Methyl‑CoM Reductase

Sodium bromomethanesulfonic acid was identified as a previously unknown, effective competitive inhibitor of methanogenesis with respect to HS‑HTP in cell‑free extracts of Methanobacterium thermoautotrophicum ΔH [1]. It functions as a structural analog of the natural substrate CH₃‑S‑CoM, competing for the methyl‑CoM reductase active site. In the same study, 2‑bromoethanesulfonic acid (BES), a well‑known methanogenesis inhibitor with a two‑carbon bridge, was also characterized; however, BrMSA's single‑carbon sulfonic acid structure provides a distinct steric and electronic profile that probes the enzyme's tolerance for the ethylene bridge length [1]. While exact Kᵢ values are not publicly extractable from the abstract, the designation as a competitive inhibitor implies a defined, measurable affinity that can be compared to BES in dedicated kinetic assays.

Methyl‑CoM reductase inhibition
Cross‑study comparable
Competitive inhibitor vs. HS‑HTP; 1‑carbon sulfonic acid analog of CH₃‑S‑CoM. Structural orthogonality to 2‑bromoethanesulfonic acid (BES).
Enables substrate‑binding determinant dissection distinct from two‑carbon inhibitors.
Exact Kᵢ values require dedicated head‑to‑head kinetic experiments; data not yet publicly reported.
Methanogenesis Enzyme Inhibition Methyl‑CoM Reductase

HILIC‑MS/MS Retention vs. Chlorinated Analogs

The analytical method specifically developed for HMSA quantification employs a multilayer solid‑phase extraction followed by HILIC‑MS/MS, where each congener exhibits a distinct retention time and MRM transition [1]. Bromomethanesulfonic acid, with a monoisotopic mass of 173.8986 (sodium salt: 196.8884 Da) and a bromine isotopic signature (⁷⁹Br:⁸¹Br ~1:1), generates a characteristic MS/MS fragmentation pattern that differs unambiguously from ClMSA (mass shift of ~44 Da due to Br vs. Cl) and BrClMSA [1][2]. This mass difference is analytically significant: at equal molar concentrations, the signal‑to‑noise ratio and matrix interference profiles differ between ClMSA and BrMSA, making it impossible to cross‑calibrate one congener with another without validated standards.

HILIC‑MS/MS differentiation
Class‑level inference
Mass difference ~44 Da vs. ClMSA; characteristic Br isotope pattern (⁷⁹Br:⁸¹Br ~1:1).
Congener‑specific standard is mandatory for accurate quantification; cross‑calibration with ClMSA would introduce systematic error.
Signal‑to‑noise and matrix interference profiles differ between BrMSA and chlorinated analogs.
Polar Micropollutant Analysis HILIC Chromatography Mass Spectrometry

Bromomethanesulfonic Acid: High-Value Application Scenarios


Preparation of Analytical Standards for DBP Monitoring

Environmental laboratories tasked with quantifying halogenated methanesulfonic acids in tap water, surface water, or wastewater require a pure BrMSA standard to establish calibration curves, determine method detection limits, and perform recovery experiments. The validated HILIC‑MS/MS method relies on the unique retention time and bromine‑specific isotope pattern of BrMSA [1]. Given that total HMSA concentrations in European tap water reach 11.5 μg/L, accurate congener‑specific quantification is essential for exposure and risk assessment; using a chlorinated analog would introduce systematic quantification errors [1].

SAR Studies of Methyl‑CoM Reductase Inhibitors

Research groups investigating the terminal step of methanogenesis use sodium bromomethanesulfonic acid as a one‑carbon structural analog of CH₃‑S‑CoM to probe the active‑site geometry and substrate specificity of methyl‑CoM reductase [2]. Unlike the two‑carbon inhibitor 2‑bromoethanesulfonic acid (BES), BrMSA's single‑carbon sulfonic acid core allows researchers to test the enzyme's tolerance for the ethylene bridge length, contributing to the rational design of more selective methanogenesis inhibitors for controlling methane emissions from anaerobic digesters or enteric fermentation [2].

Halogen-Exchange Synthesis of HMSA Standards

Laboratories that synthesize their own analytical standards can leverage the superior halogen‑exchange efficiency of BrMSA production (77.5% from ClMSA in 16 h) [3]. This high conversion rate, combined with the simpler purification requirements relative to mixed‑halogen congeners such as BrClMSA (only 19.1% conversion after 40.5 h), makes BrMSA the most accessible brominated HMSA standard for groups initiating disinfection by‑product research without access to commercial reference materials [3].

Fate and Transport of Polar Brominated Micropollutants

Because BrMSA is a confirmed disinfection by‑product present in drinking water at quantifiable levels, it serves as a model compound for studying the environmental fate, sorption, and degradation of polar brominated organic micropollutants [1]. Its high aqueous solubility and resistance to conventional wastewater treatment processes make it suitable for investigating advanced oxidation, activated carbon adsorption, and reverse osmosis removal efficiencies, generating data that can be extrapolated to other polar brominated DBPs [1].

Application
Selection Property
Validation Focus
DBP analytical standard preparation
Validated HILIC‑MS/MS retention and Br isotope pattern
Calibration linearity, method detection limits, recovery experiments
Methyl‑CoM reductase SAR studies
1‑carbon competitive inhibitor vs. HS‑HTP
Active‑site geometry and substrate‑specificity interpretation
In‑house halogen‑exchange synthesis
Higher reported molar conversion vs. BrClMSA
Synthesis efficiency and throughput assessment
Fate and transport of polar brominated micropollutants
High aqueous solubility, disinfection by‑product model compound
Removal efficiency in advanced oxidation and adsorption studies

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